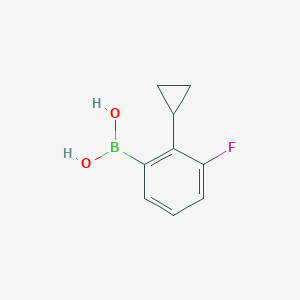

(2-Cyclopropyl-3-fluorophenyl)boronic acid

描述

属性

分子式 |

C9H10BFO2 |

|---|---|

分子量 |

179.99 g/mol |

IUPAC 名称 |

(2-cyclopropyl-3-fluorophenyl)boronic acid |

InChI |

InChI=1S/C9H10BFO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6,12-13H,4-5H2 |

InChI 键 |

ZQLZMYLSSLNNDB-UHFFFAOYSA-N |

规范 SMILES |

B(C1=C(C(=CC=C1)F)C2CC2)(O)O |

产品来源 |

United States |

准备方法

Detailed Preparation Methods

Metalation and Boron Electrophile Quenching

A widely used approach involves the lithiation of a suitably halogenated fluorophenyl cyclopropyl precursor, followed by reaction with a boron electrophile such as trimethylborate, to afford the boronic acid after hydrolysis.

Example Procedure:

- Starting from 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone or related halogenated intermediates, a strong base such as n-butyllithium is added at low temperature (0 °C to –10 °C) under an inert atmosphere.

- After lithiation, trimethylborate is added slowly to the reaction mixture.

- The reaction is allowed to proceed with stirring, followed by aqueous acidic workup to hydrolyze the boronate ester intermediate to the free boronic acid.

- The product is isolated by extraction, drying, and recrystallization.

This method benefits from high regioselectivity and good yields, typically above 90% for the boronate intermediate, with overall yields depending on subsequent purification steps.

Transition Metal-Catalyzed Borylation

Transition metal-catalyzed borylation of aryl halides is a modern and efficient route to arylboronic acids, including fluorinated cyclopropyl derivatives.

- Palladium or nickel catalysts facilitate the coupling of aryl bromides or iodides with bis(pinacolato)diboron or similar boron reagents.

- Reaction conditions typically involve mild temperatures and bases such as potassium acetate.

- The resulting boronate esters can be hydrolyzed to the boronic acid.

This method offers operational simplicity and scalability, although specific literature on (2-Cyclopropyl-3-fluorophenyl)boronic acid via this route is limited in the provided sources.

Boronic Acid Synthesis via Boric Acid Substitution (Case Study: Prasugrel Intermediate)

An improved synthetic route involving boric acid substitution has been reported in the context of synthesizing prasugrel hydrochloride, which contains a 2-cyclopropyl-2-(2-fluorophenyl) moiety closely related to the target compound.

- The process starts with N-protection of a thienopyridine intermediate.

- The boric acid substitution step involves reacting the protected intermediate with trimethylborate after lithiation.

- Subsequent deprotection and coupling steps yield the boronic acid-containing intermediate.

- This method achieves high yields (up to 96% for boronate formation) and avoids impurities typically associated with oxo group side reactions.

Reduction and Functional Group Transformation

In some patents, the preparation of cyclopropyl-fluorophenyl boronic acids involves multi-step sequences starting from ketones or esters:

- Initial condensation or coupling reactions form cyclopropyl-fluorophenyl quinoline derivatives.

- These intermediates undergo reduction with reagents such as potassium borohydride in the presence of magnesium chloride in tetrahydrofuran (THF).

- The reaction is typically heated to reflux or elevated temperatures (~105 °C) to drive completion.

- Workup involves aqueous quenching, organic extraction, drying, and recrystallization to afford the boronic acid or its derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Metalation + Trimethylborate | 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone | n-Butyllithium, Trimethylborate, low temp, acidic workup | ~90-96 (boronate) | High regioselectivity, requires inert atmosphere |

| Transition Metal-Catalyzed Borylation | Aryl bromides/iodides with cyclopropyl-fluorophenyl moiety | Pd or Ni catalyst, bis(pinacolato)diboron, base, mild temp | Variable (literature limited) | Scalable, mild conditions |

| Boric Acid Substitution (Prasugrel route) | N-protected thienopyridine intermediate | n-Butyllithium, Trimethylborate, TsOH deprotection | Up to 96 (boronate) | Avoids oxo group impurities, efficient |

| Reduction of Quinoline Derivatives | Cyclopropyl-fluorophenyl quinoline esters | KBH4, MgCl2, THF, reflux at 105 °C | Not explicitly stated | Multi-step, involves reduction and recrystallization |

Research Findings and Observations

- The lithiation and boron electrophile quenching approach remains the most straightforward and widely applied method for synthesizing this compound derivatives.

- The boric acid substitution method, as demonstrated in the synthesis of prasugrel intermediates, offers a refined approach with high yields and fewer impurities, suggesting its potential applicability to the target compound.

- Transition metal-catalyzed borylation, while popular for arylboronic acid synthesis, requires further specific adaptation and validation for this compound.

- Multi-step reductions of quinoline derivatives can yield the target boronic acid but involve more complex reaction sequences and purification steps.

化学反应分析

Types of Reactions

(2-Cyclopropyl-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Phenols: Formed through oxidation reactions.

科学研究应用

There appears to be no information about "(2-Cyclopropyl-3-fluorophenyl)boronic acid." However, there is information available regarding "5-Cyclopropyl-2-fluorophenylboronic acid," a similar compound with diverse applications in scientific research.

Scientific Research Applications

5-Cyclopropyl-2-fluorophenylboronic acid has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

- Biology The compound is used in the development of boron-containing drugs and probes for biological studies.

- Industry The compound is used in the production of advanced materials and polymers.

5-Cyclopropyl-2-fluorophenylboronic acid (C₁₂H₁₄BFO₂) is a boronic acid derivative notable for its unique structural features, including a cyclopropyl group and a fluorine atom on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a building block for drug development. Boronic acids, including this compound, are known for their ability to interact with various biological targets, primarily through reversible covalent bonding with diols and other nucleophiles. This property is leveraged in the design of enzyme inhibitors, particularly in targeting serine proteases and other enzymes that utilize hydroxyl groups in their active sites.

Inhibition Studies

Research indicates that boronic acids can act as inhibitors for several enzymes:

- Proteasome Inhibitors Compounds similar to this compound have shown promise in inhibiting the proteasome, which is crucial for protein degradation.

- Cyclooxygenase (COX) Inhibitors Some studies suggest that boronic acids can inhibit COX enzymes, which are involved in inflammatory processes.

Anticancer Activity

Research has indicated that boronic acids can induce apoptosis in cancer cells by inhibiting critical pathways involved in cell survival. The unique structure of this compound may contribute to its efficacy as an anticancer agent.

Applications in Medicinal Chemistry

作用机制

The mechanism of action of (2-Cyclopropyl-3-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Structural Analogs

The following table compares key structural and functional attributes of (2-Cyclopropyl-3-fluorophenyl)boronic acid with related compounds:

Stability and Reactivity

- Protodeboronation Resistance : Cyclopropyl-substituted boronic acids exhibit exceptional stability under basic conditions. For example, protodeboronation of cyclopropylboronic acids occurs with a half-life >1 week at pH 12 and 70°C, compared to minutes for 2-pyridylboronic acids . This stability is critical for applications requiring prolonged reaction times or physiological conditions.

- Electronic Effects: The fluorine atom at the meta position reduces the pKa of the boronic acid group (~7.5–8.0), enhancing its reactivity toward diols (e.g., carbohydrates) under physiological pH compared to non-fluorinated analogs (pKa ~8.5–9.5) .

Physicochemical Properties

- Lipophilicity : The cyclopropyl group increases logP (~2.1) compared to phenylboronic acid (logP ~1.5), improving membrane permeability for drug delivery .

- Polymer Compatibility : Unlike polythiopheneboronic acids (used in conductive polymers), cyclopropyl-substituted boronic acids form stable boronate esters with diols, enabling applications in self-healing hydrogels .

Biomedical Potential

生物活性

(2-Cyclopropyl-3-fluorophenyl)boronic acid is an organoboron compound that has garnered interest in pharmaceutical chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which includes both cyclopropyl and fluorine substituents. These structural elements may influence its reactivity and interactions with biological targets, making it a candidate for various therapeutic applications.

1. Proteasome Inhibition

Boronic acids, including this compound, are known to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells.

2. Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with specific enzymes involved in inflammatory responses can be explored through pharmacological studies.

3. Antimicrobial Activity

Research indicates that boronic acids can exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens, including Candida albicans and Escherichia coli, suggesting that this compound may share similar properties .

Case Studies and Experimental Data

- Anticancer Activity : In vitro studies have demonstrated that related boronic acids possess submicromolar inhibitory activity against various cancer cell lines, including non-small cell lung cancer (HCC827) and breast cancer (MCF-7) cells. The mechanism often involves interference with the PI3K signaling pathway, leading to cell cycle arrest and apoptosis .

- Antimicrobial Effects : The antimicrobial activity of structurally similar boronic acids has been documented, with some compounds showing lower Minimum Inhibitory Concentration (MIC) values than established drugs like Tavaborole (AN2690). This suggests that this compound could be effective against resistant strains of bacteria and fungi .

Comparative Analysis

| Compound | Activity Type | MIC Value | Target Organism |

|---|---|---|---|

| This compound | Anticancer | TBD | Various Cancer Cell Lines |

| Tavaborole (AN2690) | Antifungal | Lower than AN2690 | Candida albicans |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Antimicrobial | Lower than AN2690 | Escherichia coli |

常见问题

Q. How can researchers optimize the synthesis of (2-Cyclopropyl-3-fluorophenyl)boronic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., aryl halides or triflates) and coupling agents (e.g., palladium catalysts) for Suzuki-Miyaura cross-coupling. Key steps include:

- Protecting Group Strategy : Use ester or pinacol boronate intermediates to stabilize the boronic acid during synthesis, as free boronic acids are prone to protodeboronation .

- Temperature Control : Maintain reaction temperatures below 80°C to minimize decomposition .

- Purification : Employ reverse-phase HPLC or silica gel chromatography with acidic eluents (e.g., 0.1% formic acid) to separate the product from unreacted precursors .

- Yield Enhancement : Optimize stoichiometry (1.2–1.5 equivalents of boronic acid precursor) and use ligands like SPhos to enhance catalytic efficiency .

Q. What are the stability challenges of this compound under varying pH conditions?

- Methodological Answer : Protodeboronation kinetics are pH-dependent. A mechanistic model (k₁–k₅ pathways) predicts stability across pH 1–13 :

| pH Range | Dominant Pathway | Half-Life (70°C) |

|---|---|---|

| 1–3 | Acid-catalyzed | ~10 minutes |

| 7–9 | Zwitterionic | ~1 hour |

| 10–13 | Base-promoted | >1 week |

- Experimental Validation : Use ¹¹B NMR to monitor boronic acid degradation in buffered solutions. Store the compound at pH >10 (e.g., in 0.1 M NaOH) to minimize decomposition .

Q. How can impurities in this compound be quantified during drug substance analysis?

- Methodological Answer :

- LC-MS/MS : Utilize triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Detect [M-H]⁻ ions at m/z 208.1 → 152.0 (quantifier) and 208.1 → 135.0 (qualifier) .

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity by avoiding derivatization and optimizing ion-source parameters (e.g., capillary voltage: 3.5 kV, desolvation temperature: 500°C) .

Advanced Research Questions

Q. How can this compound be incorporated into reversible covalent inhibitors for proteases or kinases?

- Methodological Answer :

- Bioisosteric Replacement : Replace catalytic serine/threonine-binding motifs (e.g., aldehydes) with the boronic acid moiety. Co-crystallization studies (e.g., with the 20S proteasome) confirm covalent binding to nucleophilic residues .

- Pharmacokinetic Optimization : Introduce cyclopropyl groups to enhance metabolic stability. Measure IC₅₀ shifts in enzyme assays (e.g., chymotrypsin-like activity inhibition) .

Q. What strategies enable the use of this compound in glucose-responsive hydrogels or chemosensors?

- Methodological Answer :

- Polymer Conjugation : Synthesize poly(acrylamidophenylboronic acid) (PAPBA) via free-radical polymerization. Crosslink with salicylate esters to form pH-sensitive hydrogels (G′ > 500 Pa at pH 7.4) .

- Fluorescent Probes : Functionalize carbon dots (CDs) with the boronic acid group. Monitor fluorescence quenching (λₑₓ = 360 nm, λₑₘ = 450 nm) upon binding to bacterial glycolipids (LOD: 10³ CFU/mL for S. aureus) .

Q. How can computational methods guide the rational design of this compound derivatives for enhanced target binding?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with the ATP-binding pocket of kinases (e.g., EGFR). Prioritize derivatives with ΔG < -8 kcal/mol .

- QM/MM Calculations : Calculate activation barriers for boronate ester formation with diols (e.g., glucose) to predict binding kinetics .

Q. How should researchers resolve contradictions in reactivity data (e.g., stability vs. pH) for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。